[Dimethyl(2-phenylethyl)silyl]methanol
Overview
Description
[Dimethyl(2-phenylethyl)silyl]methanol is an organosilicon compound with the molecular formula C11H18OSi. It is characterized by the presence of a silyl group attached to a methanol moiety, with a phenylethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Dimethyl(2-phenylethyl)silyl]methanol typically involves the hydrosilylation of styrene with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often include the use of a platinum catalyst, such as Karstedt’s catalyst, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common to achieve high-quality products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding silanols and siloxanes.
Reduction: The compound can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions may require the presence of a base to facilitate the substitution process.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
Mechanism of Action
The mechanism by which [Dimethyl(2-phenylethyl)silyl]methanol exerts its effects is primarily through the formation of stable siloxane bonds. These bonds are formed via condensation reactions between the hydroxyl group of the compound and other silanol-containing molecules. This process is facilitated by the presence of catalysts, such as acids or bases, which promote the condensation reaction .
Molecular Targets and Pathways:
Siloxane Formation: The primary molecular target is the hydroxyl group, which undergoes condensation to form siloxane linkages.
Comparison with Similar Compounds
- [Dimethyl(phenyl)silyl]methanol
- [Dimethyl(2-methylphenyl)silyl]methanol
- [Dimethyl(2-chlorophenyl)silyl]methanol
Comparison:
- Uniqueness: [Dimethyl(2-phenylethyl)silyl]methanol is unique due to the presence of the phenylethyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of reactions it can undergo .
- Reactivity: The phenylethyl substituent can enhance the compound’s reactivity in certain types of reactions, such as nucleophilic substitution, compared to compounds with simpler phenyl or alkyl substituents .
Properties
IUPAC Name |
[dimethyl(2-phenylethyl)silyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OSi/c1-13(2,10-12)9-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLKSKKPSUFQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968328 | |
Record name | [Dimethyl(2-phenylethyl)silyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-94-5 | |
Record name | NSC96858 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [Dimethyl(2-phenylethyl)silyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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